2-(Trifluorometil)pirimidina-4-carboxilato de metilo

Descripción general

Descripción

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . It is used as a pharmaceutical intermediate . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

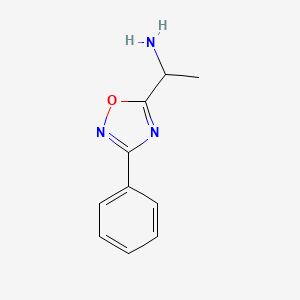

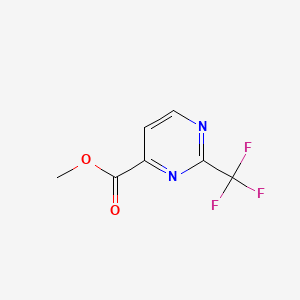

The molecular formula of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is C7H5F3N2O2 . The molecular weight is 206.12 g/mol . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Chemical Reactions Analysis

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is known for its multifunctionality, enabling it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

Este compuesto se utiliza principalmente como intermedio en la síntesis de productos farmacéuticos . Su función es crucial en el desarrollo de medicamentos que pueden interactuar con diversos objetivos biológicos. El grupo trifluorometilo en particular es de interés debido a su naturaleza lipofílica, que puede mejorar las propiedades farmacocinéticas de los posibles medicamentos.

Síntesis Orgánica

Como reactivo versátil, se emplea en síntesis orgánica para construir moléculas más complejas . Su anillo de pirimidina sirve como un andamiaje sobre el cual pueden ocurrir reacciones adicionales, lo que permite la creación de una diversa gama de estructuras químicas.

Catalizador en Reacciones Químicas

La estructura única del compuesto le permite actuar como catalizador, acelerando las reacciones químicas sin consumirse en el proceso . Esto es particularmente valioso en procesos industriales donde la eficiencia y la rentabilidad son primordiales.

Síntesis de Agentes Antivirales

Los derivados de pirimidina han demostrado poseer propiedades antivirales. El 2-(trifluorometil)pirimidina-4-carboxilato de metilo puede utilizarse como material de partida para la síntesis de compuestos que podrían tratar potencialmente las infecciones virales .

Investigación Anticancerígena

La parte de pirimidina es una característica común en muchos agentes anticancerígenos. La investigación sobre la síntesis de nuevos fármacos anticancerígenos a menudo implica el uso de este compuesto como intermedio clave .

Desarrollo de Antioxidantes

Los antioxidantes juegan un papel vital en la protección de las células del estrés oxidativo. El this compound puede utilizarse en el desarrollo de nuevos antioxidantes que podrían tener aplicaciones terapéuticas .

Actividad Antimicrobiana

Los derivados de pirimidina se han explorado por su actividad antimicrobiana. Este compuesto puede servir como precursor en la creación de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias .

Neuroprotección y Actividad Antiinflamatoria

Estudios recientes han investigado el potencial neuroprotector y antiinflamatorio de los híbridos de triazol-pirimidina. El this compound podría utilizarse en la síntesis de estos híbridos, contribuyendo a la investigación sobre enfermedades neurodegenerativas y la inflamación .

Safety and Hazards

Direcciones Futuras

The future directions of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” could involve further exploration of its potential applications in pharmaceuticals and scientific research. Its multifunctionality makes it an appealing option for researchers and scientists seeking to explore the vast potential of numerous chemical reactions .

Mecanismo De Acción

Target of Action

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . .

Mode of Action

It’s multifunctionality enables it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .

Result of Action

As a pharmaceutical intermediate, it is likely involved in the synthesis of more complex compounds with specific biological activities .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in hepatocytes, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to metabolize and eliminate toxins .

Molecular Mechanism

At the molecular level, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is relatively stable under recommended storage conditions, but its stability can be compromised in the presence of oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or improving cellular metabolism. At high doses, toxic or adverse effects can occur. These effects may include cellular damage, disruption of normal metabolic processes, and even organ toxicity . It is important to determine the appropriate dosage to balance the compound’s therapeutic benefits with its potential risks.

Metabolic Pathways

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites that can be easily excreted from the body . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux.

Transport and Distribution

Within cells and tissues, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFLWQBZJODKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590278 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878745-51-8 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)

![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)

![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)